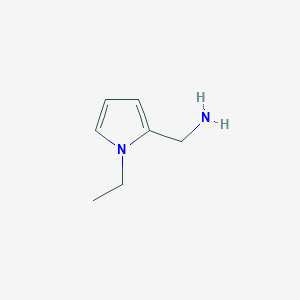

(1-Ethyl-1H-pyrrol-2-yl)methanamine

Description

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(1-ethylpyrrol-2-yl)methanamine |

InChI |

InChI=1S/C7H12N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2,6,8H2,1H3 |

InChI Key |

FFFHBHWCZONDKN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC=C1CN |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

(1-Ethyl-1H-pyrrol-2-yl)methanamine serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

- Oxidation : Can yield aldehydes or carboxylic acids.

- Reduction : Converts the amine group to other derivatives.

- Substitution : Facilitates the creation of various substituted pyrrole derivatives depending on the reagents used .

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for:

- Enzyme Inhibition : Potentially inhibits bacterial topoisomerases, crucial for DNA replication.

- Neuropharmacological Effects : May exhibit neuroprotective properties by modulating neurotransmitter systems, which is relevant for developing treatments for neurological disorders like Alzheimer's disease .

Medicine

The compound is explored for its therapeutic potential due to its structural similarity to biologically active compounds. Notable areas of investigation include:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.

- Anticancer Properties : Research indicates that pyrrole derivatives can inhibit tubulin polymerization, suggesting potential applications in cancer treatment .

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for creating polymers and dyes that require specific functionalities.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 8 µg/mL | |

| Candida albicans | 16 µg/mL |

Table 2: Comparison of Biological Activities of Pyrrole Derivatives

| Compound Name | Neuroprotective Effects | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine | High | Yes | Moderate |

| 3-(4-Methylphenyl)-1H-pyrrole | Low | Yes | High |

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in cellular models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against various pathogens. The study concluded that these compounds exhibited potent antibacterial activity, particularly against Gram-positive bacteria, making them promising candidates for new antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Ethyl-1H-pyrrol-2-yl)methanamine in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a derivative preparation involves dissolving precursors in acetonitrile, followed by slow diffusion of diethyl ether to yield crystalline products. Reaction conditions (e.g., stoichiometry, solvent polarity, and diffusion time) significantly influence purity and yield .

Q. How is the crystal structure of this compound derivatives determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Refinement is performed using SHELX software (e.g., SHELXL for small-molecule refinement), and molecular visualization is achieved via ORTEP-III. Hydrogen atoms are typically modeled using isotropic riding constraints with Uiso values 1.5× the pivot atom’s Ueq .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Full-body protective clothing, P95 respirators (for particulates), and chemical-resistant gloves.

- Exposure Control : Work in fume hoods with adequate ventilation to prevent inhalation or skin contact.

- First Aid : Immediate rinsing with water for eye/skin exposure; artificial respiration if inhaled. Refer to SDS guidelines for toxicity thresholds .

Q. What physicochemical properties (e.g., solubility) are critical for experimental design?

- Methodological Answer : Solubility in polar solvents (e.g., acetonitrile, DMF) is key for reaction optimization. Experimental data for analogous amines show temperature-dependent mole fraction solubility (e.g., 0.15–0.30 in acetonitrile at 298–318 K). Use gas chromatography or gravimetric analysis for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT calculations).

- Statistical Analysis : Apply iterative refinement in crystallography (e.g., SHELXD for phase resolution) to address outliers.

- Case Study : Discrepancies in hydrogen bonding patterns can arise from twinning; use SHELXE for high-throughput phasing .

Q. What strategies optimize the synthetic yield of this compound derivatives?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test solvent polarity (e.g., acetonitrile vs. ethanol), catalyst loading (e.g., Er(NO₃)₃), and temperature.

- Crystallization Control : Slow diffusion of antisolvents (e.g., diethyl ether) improves crystal quality, reducing amorphous byproducts .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT/MD Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological studies .

Q. What analytical techniques are suitable for studying structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.